3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride
Description
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a cyclopropyl ring substituted with two fluorine atoms at the 2,2-positions. The pyrrolidine scaffold is a five-membered saturated nitrogen-containing heterocycle, making this compound structurally versatile for pharmaceutical applications. Its molecular formula is C₇H₁₂ClF₂N, with a molecular weight of 195.63 g/mol.
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-(2,2-difluorocyclopropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(7)5-1-2-10-4-5;/h5-6,10H,1-4H2;1H |
InChI Key |
DFIWAGBCDSTUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2CC2(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a difluorocyclopropane derivative. One common method involves the use of functionalized alkenes and TMSCF/NaI to introduce the difluorocyclopropyl group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluorocyclopropyl group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the difluorocyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Scientific Research Applications
Orexin Receptor Agonism
The primary application of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is its role as an orexin type 2 receptor agonist. The orexin system is crucial for regulating wakefulness and energy balance, making this compound a candidate for treating:
- Narcolepsy : A sleep disorder characterized by excessive daytime sleepiness and sudden sleep attacks.
- Other Sleep Disorders : Potential applications in managing conditions related to sleep regulation.
Binding Affinity Studies : Research has demonstrated that this compound exhibits a high affinity for orexin type 2 receptors, which is essential for its proposed therapeutic effects.
Potential in Pain Management
The compound's structural characteristics suggest it may also have applications in pain management. Similar compounds have been investigated for their ability to modulate pain pathways through receptor interactions, particularly in conditions like:
- Chronic Pain
- Inflammatory Pain Conditions
Studies on related compounds indicate that modifications in the cyclopropyl structure can influence analgesic properties, suggesting a pathway for further research into 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride's efficacy in pain relief .
Synthesis and Chemical Properties
The synthesis of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride typically involves multi-step organic reactions that ensure high purity and yield. The reactivity profile of this compound allows it to undergo various transformations common to pyrrolidine derivatives, which can be exploited in further drug development.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiling of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride. For example:
- In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in promoting wakefulness and reducing sleep episodes associated with narcolepsy. Preliminary results indicate promising outcomes that warrant further investigation.
- Mechanistic Studies : Research examining the binding interactions at orexin receptors has provided insights into the molecular mechanisms underlying its therapeutic effects. These findings are critical for optimizing drug design and enhancing efficacy .
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Cyclic Amines
(a) 3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)
- Molecular Formula : C₃H₇ClF₂N
- Similarity Score : 0.81
- Key Differences :
- Replaces the pyrrolidine ring with a smaller azetidine (four-membered ring), reducing steric bulk but increasing ring strain.
- Lacks the cyclopropyl group, resulting in lower rigidity.
- Applications : Used in fragment-based drug design for CNS targets due to improved blood-brain barrier penetration.
(b) 3,3-Difluoropyrrolidine Hydrochloride (CAS: 163457-23-6)
- Molecular Formula : C₄H₈ClF₂N
- Similarity Score : 0.69
- Key Differences :
- Contains a difluorinated pyrrolidine ring but lacks the cyclopropyl substituent.
- Reduced lipophilicity (clogP ≈ 0.8 vs. 1.2 for the target compound).
- Applications : Intermediate in protease inhibitor synthesis.
(c) 2,2-Difluorocyclopropylamine Hydrochloride (CAS: 105614-25-3)
Substituted Pyrrolidine Derivatives
(a) 3-(Boc-amino)pyrrolidine Hydrochloride
- Molecular Formula : C₉H₁₉ClN₂O₂
- Key Differences :
- Applications : Widely used in peptide synthesis and PROTAC development.
(b) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride (CAS: MFCD13561140)
- Molecular Formula: C₁₁H₁₃ClF₃NO
- Key Differences: Substituted with a trifluoromethylphenoxy group, enhancing aromatic interactions in kinase inhibitors. Higher molecular weight (267.68 g/mol) and hydrophobicity (clogP ≈ 2.5) .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Feature |
|---|---|---|---|---|---|
| 3-(2,2-Difluorocyclopropyl)pyrrolidine HCl | 1373503-66-2 | C₇H₁₂ClF₂N | 195.63 | N/A | Cyclopropyl rigidity, dual fluorine |
| 3-Fluoroazetidine HCl | 617718-46-4 | C₃H₇ClF₂N | 138.55 | 0.81 | Smaller azetidine ring |
| 3,3-Difluoropyrrolidine HCl | 163457-23-6 | C₄H₈ClF₂N | 139.56 | 0.69 | Difluorinated pyrrolidine |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | MFCD13561140 | C₁₁H₁₃ClF₃NO | 267.68 | N/A | Aromatic substituent |
Biological Activity
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- IUPAC Name: 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride
- Molecular Formula: C7H10ClF2N
- Molecular Weight: 179.61 g/mol
The biological activity of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is primarily attributed to its interaction with specific biological targets. The difluorocyclopropyl group enhances lipophilicity and may facilitate membrane permeability, allowing the compound to interact with various receptors and enzymes in the body.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
-
Antimicrobial Activity:
- Preliminary studies suggest that derivatives of pyrrolidine compounds, including those similar to 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride, demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the difluorocyclopropyl moiety may enhance these effects due to increased binding affinity to bacterial targets .
- Cytotoxicity:
- Anti-inflammatory Properties:
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives, 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride was tested against multiple bacterial strains. The results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Research Findings
Recent research has highlighted the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and bioavailability. The incorporation of the difluorocyclopropyl moiety into the pyrrolidine framework has been shown to improve interaction with target proteins involved in disease pathways.
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